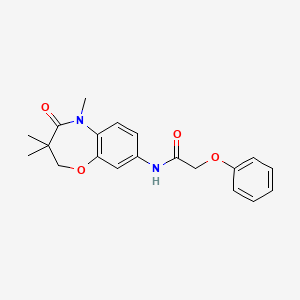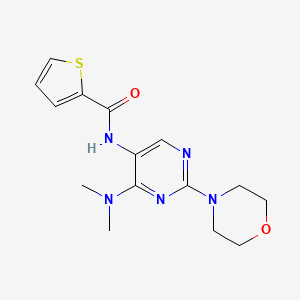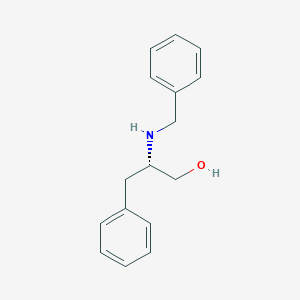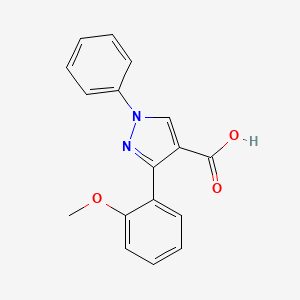
2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide” is a complex organic molecule. It contains a phenoxy group (a phenyl ring connected to an oxygen atom), an acetamide group (an acetyl group bound to an amine), and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic compound containing nitrogen and oxygen .
Molecular Structure Analysis
The molecular formula of the compound is C20H22N2O4, and its molecular weight is 354.406. The structure would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepin ring, with the phenoxy and acetamide groups attached. Detailed structural analysis would require experimental techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide could participate in hydrolysis or condensation reactions, and the aromatic ring could undergo electrophilic aromatic substitution. The oxazepine ring might also exhibit unique reactivity .Physical and Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination. The compound’s polarity would be influenced by the presence of the polar amide and ether groups, suggesting it might have some solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form a foundational aspect of research on complex molecules, including oxazepine derivatives and phenoxy acetamides. For instance, the synthesis of novel compounds featuring a 1,2,4-triazole moiety linked with a benzimidazole ring demonstrates methodologies for creating molecules with potential anthelmintic activities (Kumar & Sahoo, 2014). Similar research efforts are directed towards synthesizing and characterizing pure isomers of functionalized rhodamines, indicating the depth of analytical techniques required for complex molecules (Corrie & Craik, 1994).
Biological Activities
Research on the biological activities of chemical compounds encompasses evaluating their therapeutic and pharmacological potentials. Analogs of the query compound have been explored for their anticancer, antimicrobial, and analgesic properties. For example, novel isoxazole derivatives have been synthesized and assessed for analgesic and antimicrobial activities, highlighting the medicinal chemistry applications of these compounds (Sahu et al., 2009). Similarly, the synthesis and antitumor activity evaluation of inden-1-one substituted acetamide derivatives reveal insights into their anticancer capabilities (Karaburun et al., 2018).
Material Science Applications
The exploration of chemical compounds extends into material science, where their properties can be harnessed for developing new materials. Hyperbranched polyesters with phenol and acetate end groups represent an area where organic compounds contribute to advancements in polymer technology (Turner et al., 1993).
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)13-26-17-11-14(9-10-16(17)22(3)19(20)24)21-18(23)12-25-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQAHSSOTUNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)

![1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2585277.png)

![Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2585281.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)

![methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)
![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2585287.png)


